PNP Inhibition: 9-Benzyl-9H-purin-6-ol is 84-Fold More Potent than 3-Benzylhypoxanthine
In a radiochemical assay measuring conversion of [8-14C]-inosine, 9-benzyl-9H-purin-6-ol inhibits human purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM (1.33 × 10³ nM) [1]. By comparison, the isomeric 3-benzylhypoxanthine (i.e., benzyl substitution at N3 rather than N9) exhibits an IC50 of 112 µM under similar assay conditions [2]. This represents an 84-fold difference in potency, with the 9-benzyl isomer being substantially more effective. Additionally, a competitive inhibition Ki of 290 µM has been reported for the target compound against human erythrocyte PNP [1].
| Evidence Dimension | PNP Inhibition IC50 |
|---|---|
| Target Compound Data | 1.33 µM |
| Comparator Or Baseline | 3-Benzylhypoxanthine: 112 µM |
| Quantified Difference | ~84-fold lower IC50 (more potent) |
| Conditions | Radiochemical assay using [8-14C]-inosine conversion |
Why This Matters
This quantitative potency advantage positions the 9-benzyl isomer as a more effective tool for probing PNP-dependent pathways and validates its selection over the 3-benzyl analog in structure-activity relationship (SAR) studies.
- [1] BindingDB BDBM50404028; CHEMBL2021376; IC50: 1.33E+3 nM; Ki: 2.90E+5 nM. View Source
- [2] Woo, P. W.; Kostlan, C. R. Inhibitors of human purine nucleoside phosphorylase. Synthesis and biological activities of 8-amino-3-benzylhypoxanthine and related analogues. J. Med. Chem. 1992, 35 (8), 1451–1457. (Data for 3-benzylhypoxanthine: IC50 112 µM) View Source
